molecular formula C10H9NO B1309319 2-(Furan-2-yl)aniline CAS No. 55578-79-5

2-(Furan-2-yl)aniline

Cat. No.: B1309319
CAS No.: 55578-79-5
M. Wt: 159.18 g/mol
InChI Key: RQBZXUOVNFIZGW-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)aniline is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an aniline group, which is a benzene ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)aniline typically involves the coupling of a furan derivative with an aniline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan-2-boronic acid with a halogenated aniline in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol and a temperature range of 80-100°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group in nitro-substituted derivatives can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted furan and aniline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(Furan-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-(Furan-2-yl)ethanamine: Similar structure but with an ethylamine group instead of an aniline group.

    2-(Furan-2-yl)methanamine: Contains a methanamine group instead of an aniline group.

    2-(Furan-2-yl)benzoic acid: Features a carboxylic acid group instead of an amino group.

Uniqueness: 2-(Furan-2-yl)aniline is unique due to the presence of both the furan and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(furan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBZXUOVNFIZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405554
Record name 2-(furan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55578-79-5
Record name 2-(furan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromoaniline (137 mg, 0.80 mmol) in THF (4.0 ml) was added 2-furanboronic acid (89 mg, 0.80 mmol), tetrakis-(triphenylphosphine)palladium (0) (92 mg, 0.08 mmol) and sodium carbonate solution (2M, 2.0 ml, 4.0 mmol). The mixture was heated in a sealed tube using a microwave reactor (20 W) at 130° C. for 25 min. This procedure was carried out 5 times and the reaction mixtures were combined. The mixture was separated and the aqueous layer extracted with EtOAc. The combined organic layers were dried and evaporated in vacuo. The residue was purified by flash chromatography on silica (eluant pet. ether:EtOAc 85:15) to give a brown oil; yield 211 mg, 33%.
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-(triphenylphosphine)palladium (0)
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

113 mg (0.6 mmol) 2-(2-nitro-phenyl)-furan are dissolved in 2 ml of ethanol and combined with 6 mg palladium on activated charcoal (10% Pd). 110 μl of a 35% aqueous hydrazine solution are added to this suspension and the reaction mixture is stirred for 20 h under reflux conditions. The catalyst is suction filtered, the filtrate is combined with 25 ml of water and adjusted to pH 5. This mixture is extracted three times with 10 ml of ethyl acetate. The combined organic phases are dried and the solvent is eliminated in vacuo.
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(2-Nitrophenyl)furan (0.51 g) was dissolved in 10 mL of EtOH. To this solution was added 0.07 g of 10% Pd/C and 1 mL of EtOH. This mixture was stirred and treated dropwise with 1.4 mL of 35% hydrazine. The suspension was filtered, and the filtrate was evaporated. The resulting residue was taken up in 50 mL of toluene and re-evaporated to give 2-(2-aminophenyl)furan. [This compound was reported in Smith et al.; J. Am. Chem Soc. 1953, 75, 6335.]
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.07 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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